Pumosetrag - 153062-94-3

Pumosetrag

Catalog Number: EVT-1541877
CAS Number: 153062-94-3
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DDP733 is an oral prokinetic drug which Dynogen is developing as a treatment for both Irritable Bowel Syndrome with constipation (IBS-c) and nocturnal gastroesophageal reflux disease (NGERD). It is a partial agonist of the serotonin type 3 receptor (5-HT3). Serotonin is a neurotransmitter that is known to be involved in the control of the gastrointestinal (GI) system. Preclinical studies of DDP733 established the compound’s prokinetic properties (the ability to promote the motility of the GI tract).
Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.
Overview

Pumosetrag is a novel compound that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. It is classified as a derivative of thienopyridine and functions primarily as a type 3 serotonin receptor agonist (5-HT3). The compound is being investigated for its efficacy in treating conditions such as irritable bowel syndrome and gastroesophageal reflux disease, among others. Pumosetrag's mechanism of action revolves around modulating serotonin pathways, which play a crucial role in gastrointestinal motility and sensation.

Source and Classification

Pumosetrag is developed by Dynogen Pharmaceuticals. The classification of Pumosetrag falls under the category of serotonin receptor agonists, specifically targeting the 5-HT3 receptor subtype. This classification is significant as it highlights its role in influencing gastrointestinal function through serotonergic pathways, which are integral to the regulation of gut motility and secretion.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pumosetrag involves multi-step organic reactions typical for thienopyridine derivatives. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of the Thienopyridine Core: This typically involves cyclization reactions that construct the thienopyridine ring system.
  2. Functionalization: Subsequent steps introduce various functional groups that enhance the pharmacological properties of the compound.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.

These methods ensure that Pumosetrag retains its desired biological activity while minimizing impurities that could affect its efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pumosetrag can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and sulfur. The specific arrangement of these atoms contributes to its activity as a serotonin receptor agonist. The structural data reveal:

  • Molecular Weight: Approximately 300 g/mol.
  • Key Functional Groups: The presence of nitrogen atoms in the thienopyridine ring and other substituents that influence receptor binding affinity.

A detailed structural diagram would typically illustrate the spatial arrangement of these atoms, emphasizing the active sites relevant for receptor interaction.

Chemical Reactions Analysis

Reactions and Technical Details

Pumosetrag participates in various chemical reactions typical for pharmaceutical compounds:

  1. Receptor Binding: It engages in reversible binding with 5-HT3 receptors, triggering downstream signaling pathways that affect gastrointestinal motility.
  2. Metabolic Pathways: In vivo studies indicate that Pumosetrag undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to potential metabolites that may also exhibit pharmacological activity.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with Pumosetrag.

Mechanism of Action

Process and Data

The mechanism by which Pumosetrag exerts its effects involves:

  1. Agonistic Action on 5-HT3 Receptors: By binding to these receptors located in the gastrointestinal tract, Pumosetrag enhances serotonin signaling.
  2. Modulation of Gastrointestinal Motility: This action leads to improved coordination of peristalsis and secretion processes, alleviating symptoms associated with irritable bowel syndrome and gastroesophageal reflux disease.

Data from clinical trials indicate a positive correlation between Pumosetrag administration and symptom relief in affected patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pumosetrag exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulation development and determining appropriate storage conditions.

Applications

Scientific Uses

Pumosetrag is primarily explored for its therapeutic potential in treating gastrointestinal disorders such as:

  • Irritable Bowel Syndrome: A condition characterized by abdominal pain and altered bowel habits.
  • Gastroesophageal Reflux Disease: A chronic digestive condition where stomach acid flows back into the esophagus.

Research continues to evaluate its efficacy through clinical trials, aiming to establish Pumosetrag as a viable treatment option within these therapeutic areas. The ongoing studies focus on optimizing dosing regimens and understanding long-term safety profiles.

Introduction to Pumosetrag: Pharmacological and Therapeutic Context

Background and Significance of 5-HT3 Receptor Modulation in Gastrointestinal Disorders

The 5-HT₃ receptor, unique among serotonin receptors as a ligand-gated ion channel, plays a pivotal role in gastrointestinal (GI) physiology and pathophysiology. Located on vagal afferent terminals, enteric neurons, and enterochromaffin cells, these receptors mediate fast excitatory neurotransmission and modulate gut-brain signaling pathways [1] [8]. Activation of 5-HT₃ receptors by serotonin (5-hydroxytryptamine, 5-HT) triggers cation influx (Na⁺, Ca²⁺), leading to neuronal depolarization and the release of neurotransmitters like glutamate. This process regulates visceral sensitivity, gut motility, and secretory reflexes [1] [10]. In pathological states such as irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD), dysregulation of 5-HT₃ signaling contributes to symptoms like visceral hypersensitivity and altered intestinal transit [5] [8]. Consequently, 5-HT₃ receptors represent a critical therapeutic target for modulating GI dysmotility and sensation without directly affecting central nervous system pathways.

Table 1: Physiological Roles of 5-HT₃ Receptors in the Gastrointestinal Tract

LocationFunctionClinical Implication
Vagal afferent terminalsModulates gut-brain signaling via nucleus tractus solitariusInvolved in nausea/emesis reflexes
Enteric neuronsRegulates peristaltic reflexes and intestinal secretionAltered in IBS and functional diarrhea
Enterochromaffin cellsAmplifies 5-HT release in response to luminal stimuliContributes to visceral hypersensitivity

Historical Development and Pharmacological Classification of Pumosetrag

Pumosetrag (developmental codes MKC-733, DDP-733) emerged in the 1990s as a selective 5-HT₃ receptor agonist engineered to overcome limitations of earlier serotonergic drugs. Unlike non-selective prokinetic agents like cisapride (which exhibited 5-HT₄ agonist activity), pumosetrag was designed for targeted 5-HT₃ modulation to normalize GI motility without cardiac risks [3] [5] [9]. Pharmacologically, it is classified as a partial agonist with species-dependent efficacy: In rats and guinea pigs, it demonstrates 40–60% efficacy relative to 5-HT in stimulating colonic contractions, while acting as a full agonist in murine models [7] [9]. This variance is attributed to structural differences in 5-HT₃ receptors across species [4] [9].

Pumosetrag entered Phase II clinical trials for GERD and IBS-C (constipation-predominant IBS) based on its prokinetic effects. It accelerates gastric emptying via proximal stomach relaxation, stimulates antroduodenal migrating motor complexes (MMCs), and enhances small bowel transit [3] [7]. Notably, its effects are antagonized by ondansetron, confirming 5-HT₃-specific mechanisms [7] [9]. Despite favorable tolerability in trials (e.g., no significant diarrhea or QT prolongation), development was discontinued for undisclosed commercial reasons, leaving it as an investigational tool for studying enteric 5-HT₃ physiology [3] [4].

Structural and Functional Distinctiveness Among Serotonin Receptor Agonists

Pumosetrag’s molecular structure confers unique binding kinetics and receptor selectivity. Its chemical scaffold comprises a thienopyridine carboxamide core linked to a (R)-quinuclidine moiety, differentiating it from classical 5-HT₃ agonists like m-chlorophenylbiguanide (mCPBG) or endogenous 5-HT [4] [9]. The thienopyridine ring mimics the indole group of 5-HT but offers greater metabolic stability, while the quinuclidine group facilitates high-affinity interaction with the 5-HT₃ orthosteric site [6] [9].

Crystallographic studies of 5-HT₃-like receptors reveal that agonist binding occurs at interfaces between subunits in the extracellular N-terminal domain. Key residues (e.g., Trp183, Tyr234) form hydrogen bonds with agonists, while hydrophobic pockets accommodate aromatic rings [2] [6]. Pumosetrag’s partial agonism may stem from its inability to fully stabilize the receptor’s open-channel conformation compared to 5-HT [7] [9]. Functionally, it exhibits >100-fold selectivity for 5-HT₃ over other serotonin receptors (e.g., 5-HT₁₋₂, 5-HT₄), unlike older drugs like metoclopramide or renzapride, which target multiple receptor types [5] [9]. This selectivity minimizes off-target effects such as dystonia (associated with D₂ antagonism) or cardiovascular events (linked to 5-HT₂B/4 activation).

Table 2: Structural and Functional Comparison of 5-HT₃ Receptor Agonists

CompoundCore StructureAgonist EfficacySelectivity Profile
PumosetragThienopyridine-quinuclidinePartial agonist (species-dependent)Selective for 5-HT₃
Serotonin (5-HT)IndoleethylamineFull agonistBinds all 5-HT receptors
mCPBGBiguanide-phenylFull agonistModerate 5-HT₃ selectivity
RenzaprideBenzamide-indole5-HT₄ agonist / 5-HT₃ antagonistDual activity

Clinical Research Findings and Discontinued Development

Pumosetrag was evaluated in multiple early-phase clinical trials for GI motility disorders. In a Phase II study for GERD, oral administration (0.1–1 mg/day) enhanced esophageal peristalsis and reduced reflux episodes by modulating lower esophageal sphincter tone [3] [4]. For IBS-C, a pilot trial demonstrated accelerated colonic transit and improved bowel frequency without inducing diarrhea—a common drawback of full 5-HT₃ agonists [4] [7]. These effects align with its partial agonism, which provides subtler modulation of neuronal excitability than full agonists.

Table 3: Clinical Trial Profile of Pumosetrag

IndicationPhaseKey FindingsStatus
Gastroesophageal Reflux Disease (GERD)Phase IIEnhanced esophageal motility; reduced refluxCompleted (2003)
Irritable Bowel Syndrome with Constipation (IBS-C)ExploratoryIncreased bowel frequency; accelerated transitCompleted (2005)
Functional DyspepsiaPreclinicalStimulated gastric emptyingNot pursued

Despite promising mechanisms, pumosetrag’s development was halted. No serious adverse events were reported, with pruritus (itching) noted in only one subject [4]. Its discontinuation underscores challenges in translating selective 5-HT₃ modulation to clinical practice, possibly due to competitive landscapes (e.g., emergence of 5-HT₄ agonists) or insufficient efficacy differentiation [3] [9].

Properties

CAS Number

153062-94-3

Product Name

Pumosetrag

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

AFUWQWYPPZFWCO-LBPRGKRZSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Synonyms

(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.